3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine
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Overview
Description
3-Chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chloro group, a methyl group, and a pyrazolylmethyl group
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on the kinase p70s6kβ .
Mode of Action
It’s known that many similar compounds work by interacting with their targets, often through nucleophilic substitution . This interaction can lead to changes in the target’s function, which can have various effects on the organism.
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have shown a range of effects at the molecular and cellular level, often related to their interaction with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-chloropyridine with N-methyl-N-(1-methyl-1H-pyrazol-5-ylmethyl)amine under suitable conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It may be used in the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug discovery and development. Its derivatives may be evaluated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-Chloro-N-ethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine
3-Bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine
3-Chloro-N-methyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine
Uniqueness: 3-Chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine is unique in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-15(8-9-5-7-14-16(9)2)11-10(12)4-3-6-13-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOWBFPSSXONTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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